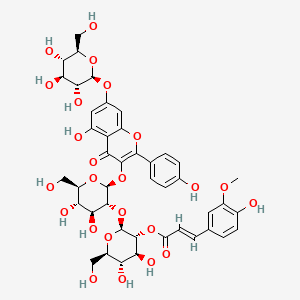

Kaempferol 3-(2-feruloylsophoroside) 7-glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Kaempferol 3-(2-feruloylsophoroside) 7-glucoside: is a naturally occurring flavonoid glycoside. It is a derivative of kaempferol, a well-known flavonoid found in various plants. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kaempferol 3-(2-feruloylsophoroside) 7-glucoside typically involves the glycosylation of kaempferol. Enzymatic methods are often employed, where specific glycosyltransferases catalyze the attachment of sugar moieties to kaempferol . The reaction conditions usually include a buffered aqueous solution, optimal pH, and temperature suitable for enzyme activity.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, utilizing microbial fermentation or plant cell cultures. These methods are advantageous due to their sustainability and ability to produce complex glycosides in large quantities .

Chemical Reactions Analysis

Types of Reactions: Kaempferol 3-(2-feruloylsophoroside) 7-glucoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the glycoside moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide can be employed under mild conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Kaempferol 3-(2-feruloylsophoroside) 7-glucoside has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in analytical studies and for the synthesis of other flavonoid derivatives.

Mechanism of Action

The mechanism by which Kaempferol 3-(2-feruloylsophoroside) 7-glucoside exerts its effects involves several molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Anticancer Activity: The compound modulates various signaling pathways, including the inhibition of AKT phosphorylation and activation of caspases, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Kaempferol 3-sophoroside-7-glucoside: Another glycoside of kaempferol with similar antioxidant properties.

Kaempferol 3-O-glucoside: Known for its anti-inflammatory and anticancer activities.

Kaempferol 4’-O-glucoside: Exhibits antioxidant and anti-inflammatory effects.

Uniqueness: Kaempferol 3-(2-feruloylsophoroside) 7-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other kaempferol glycosides . This unique structure also contributes to its distinct biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

Kaempferol 3-(2-feruloylsophoroside) 7-glucoside is a flavonoid glycoside that has garnered attention due to its potential health benefits, particularly in the context of antioxidant activity, anti-inflammatory effects, and possible anticancer properties. This article reviews the biological activities associated with this compound based on recent studies and findings.

Chemical Structure and Properties

This compound belongs to the class of flavonoid-7-O-glycosides, characterized by a flavonoid moiety linked to a carbohydrate at the C7-position. Its chemical formula is C49H58O29, and it is noted for its presence in various plant sources, particularly in brassicas, where it may serve as a biomarker for dietary intake .

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of kaempferol derivatives. These compounds are known to scavenge free radicals, thereby reducing oxidative stress, which is implicated in various chronic diseases including cardiovascular diseases and cancer .

Table 1: Antioxidant Activity of Kaempferol Glycosides

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| This compound | Not specified | |

| Quercetin-3-O-glucoside | 12.5 | |

| Kaempferol-3-O-rutinoside | 15.0 |

The antioxidant capacity of kaempferol glycosides may be attributed to their ability to enhance cellular glutathione levels, which play a crucial role in detoxifying harmful compounds .

Anti-inflammatory Effects

Kaempferol and its derivatives exhibit significant anti-inflammatory properties. Research indicates that these compounds can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are often upregulated during inflammatory responses .

Anticancer Properties

Emerging evidence suggests that kaempferol glycosides may possess anticancer effects. In vitro studies have demonstrated that they can induce apoptosis in cancer cells and inhibit tumor growth. For instance, sulforaphane, a breakdown product of glucosinolates found in brassicas, has been shown to have protective effects against various cancers .

Case Study: Effects on Cancer Cell Lines

A study investigating the effects of kaempferol derivatives on breast cancer cell lines reported significant reductions in cell viability when treated with kaempferol-3-(2-feruloylsophoroside) 7-glucoside. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Bioaccessibility and Metabolism

The bioaccessibility of kaempferol glycosides is critical for their biological activity. Studies indicate that during digestion, these compounds undergo enzymatic hydrolysis, leading to increased bioavailability of active metabolites . This process enhances their potential health benefits when consumed as part of a diet rich in fruits and vegetables.

Properties

CAS No. |

151649-63-7 |

|---|---|

Molecular Formula |

C43H48O24 |

Molecular Weight |

948.8 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C43H48O24/c1-59-22-10-16(2-8-20(22)48)3-9-27(50)65-39-34(56)30(52)25(14-45)63-42(39)67-40-35(57)31(53)26(15-46)64-43(40)66-38-32(54)28-21(49)11-19(60-41-36(58)33(55)29(51)24(13-44)62-41)12-23(28)61-37(38)17-4-6-18(47)7-5-17/h2-12,24-26,29-31,33-36,39-49,51-53,55-58H,13-15H2,1H3/b9-3+/t24-,25-,26-,29-,30-,31-,33+,34+,35+,36-,39-,40-,41-,42+,43+/m1/s1 |

InChI Key |

QHJVKUDIQWLPMG-PHSRRZOTSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3OC4=C(OC5=CC(=CC(=C5C4=O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C7=CC=C(C=C7)O)CO)O)O)CO)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(OC2OC3C(C(C(OC3OC4=C(OC5=CC(=CC(=C5C4=O)O)OC6C(C(C(C(O6)CO)O)O)O)C7=CC=C(C=C7)O)CO)O)O)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.